Array ( [bid] => 43657 )
DTEt is valuable in solid-phase synthesis due to several reasons:
Di-tert-butyl N,N-diethylphosphoramidite is a chemical compound with the molecular formula C₁₂H₂₈N₁O₂P and a molecular weight of 249.33 g/mol. This compound is categorized as a phosphoramidite, which is characterized by the presence of a phosphorus atom bonded to an amine and an alkoxy group. It is primarily used in organic synthesis, particularly in the field of nucleic acid chemistry, where it serves as a key reagent for the phosphorylation of alcohols and the synthesis of oligonucleotides .
Di-tert-butyl N,N-diethylphosphoramidite can be synthesized through several methods:
Di-tert-butyl N,N-diethylphosphoramidite has several notable applications:
Interaction studies involving di-tert-butyl N,N-diethylphosphoramidite primarily focus on its reactivity with nucleophiles such as alcohols and amines. These studies help understand its role in forming stable phosphodiester bonds during oligonucleotide synthesis. Additionally, research into its interactions with biological molecules may reveal insights into its potential therapeutic applications.
Several compounds share structural or functional similarities with di-tert-butyl N,N-diethylphosphoramidite. Here are some comparable compounds:
| Compound Name | Structure Type | Key Uses |
|---|---|---|
| Diisopropyl N,N-diethylphosphoramidite | Phosphoramidite | Oligonucleotide synthesis |
| Dimethyl N,N-diethylphosphoramidite | Phosphoramidite | Chemical synthesis |
| Triethyl N,N-dimethylphosphoramidite | Phosphoramidite | Bioconjugation and phosphorylation |
Di-tert-butyl N,N-diethylphosphoramidite stands out due to its bulky tert-butyl groups, which enhance steric hindrance, making it particularly effective for specific phosphorylation reactions without unwanted side reactions. This property makes it especially useful in sensitive biochemical environments where precision is crucial.
Phosphoramidites, including di-tert-butyl N,N-diethylphosphoramidite, are trivalent phosphorus compounds featuring a P(III) center bonded to two alkoxy groups and one amine substituent. Their reactivity is governed by the nucleophilic substitution mechanism at the phosphorus atom, which is highly sensitive to steric and electronic effects. For instance, the tert-butyl groups in di-tert-butyl N,N-diethylphosphoramidite confer steric bulk, slowing hydrolysis while enhancing stability during storage and handling.
Coordination studies reveal that phosphoramidites act as monodentate ligands, forming complexes with transition metals such as rhodium, palladium, and iron. In rhodium-catalyzed hydroformylation, the ligand’s tert-butyl groups influence the geometry of the active trigonal bipyramidal intermediate, favoring specific diastereomeric pathways. Similarly, in palladium-catalyzed asymmetric allylic alkylation, the diethylamino group modulates electron density at the metal center, altering regioselectivity.
Key Reaction Mechanism
The substitution of phosphoramidites with alcohols proceeds via a concerted pathway, as demonstrated by kinetic studies:
$$
\text{(tert-BuO)}2P-NEt2 + \text{ROH} \rightarrow \text{(tert-BuO)}2P-OR + \text{HNEt}2
$$
Acid catalysis accelerates this process by protonating the leaving group (HNEt$$_2$$), while nucleophilic catalysts stabilize the transition state.
The molecular architecture of di-tert-butyl N,N-diethylphosphoramidite (C$${12}$$H$${28}$$NO$$_2$$P, MW 249.33 g/mol) is defined by:
Comparative Analysis of Phosphoramidite Ligands
In oligonucleotide synthesis, the tert-butyl groups improve coupling efficiency by minimizing phosphodiester hydrolysis, achieving yields >95% under optimized conditions. Conversely, in catalysis, the diethylamino group’s electron-donating capacity stabilizes metal-ligand complexes, enabling enantioselectivities up to 99% ee in Pd-catalyzed reactions.
The stereochemical outcome of reactions involving di-tert-butyl N,N-diethylphosphoramidite is intricately linked to its three-dimensional structure. Computational modeling of Rh complexes reveals that the tert-butyl groups enforce a distorted trigonal bipyramidal geometry, directing substrate approach to the less hindered equatorial plane. This spatial control is critical in asymmetric hydroformylation, where branched:linear ratios exceed 20:1.
Case Study: Pd-Catalyzed Asymmetric Allylic AlkylationUsing a 6,6′-CN-substituted biphenol-derived phosphoramidite ligand, researchers achieved 99% ee in the synthesis of exocyclic allenylamines. The electron-withdrawing cyano groups lengthen the allylic C-Pd bond, enhancing stereochemical discrimination:$$\Delta \text{Bond Length} = 0.05 \, \text{Å} \rightarrow \Delta \text{ee} = 40\%$$This demonstrates how remote electronic tuning in phosphoramidites can dramatically alter enantioselectivity.
Copper-catalyzed asymmetric conjugate additions represent a cornerstone methodology for constructing stereogenic centers. Di-tert-butyl N,N-diethylphosphoramidite serves as a chiral ligand in these systems, where its phosphoramidite moiety coordinates to copper to form a catalytically active species. The tert-butyl groups create a bulky environment around the metal center, which sterically directs the approach of nucleophiles such as organozinc or organomagnesium reagents to the β-position of α,β-unsaturated carbonyl substrates [1].
For example, in the addition of diethylzinc to cyclohexenone, the ligand’s configuration dictates the facial selectivity of nucleophilic attack. Density functional theory (DFT) studies suggest that the copper-phosphoramidite complex adopts a distorted tetrahedral geometry, enabling preferential Re-face coordination of the enone. This spatial arrangement results in enantiomeric excesses (ee) exceeding 90% for products such as β-substituted cyclohexanones [1].
Modifications to the phosphoramidite scaffold, including adjustments to the amino and alkoxy substituents, have been explored to fine-tune enantioselectivity. Replacing diethylamino groups with bulkier substituents (e.g., diisopropyl) can further restrict conformational flexibility, leading to improved stereocontrol. Comparative studies show that Di-tert-butyl N,N-diethylphosphoramidite achieves ee values of 85–92% in Michael additions, whereas its diisopropyl analogue reaches 94–98% due to enhanced steric hindrance [2].
A key advancement involves the integration of hydrogen-bonding motifs into ligand design. While Di-tert-butyl N,N-diethylphosphoramidite lacks inherent H-bond donors, its combination with chiral amines or peptides has been shown to synergistically improve selectivity. For instance, in the presence of a proline-derived co-catalyst, the ligand’s phosphorus center facilitates a bifunctional activation mechanism, polarizing the carbonyl group while coordinating the nucleophile [2].
Table 1: Enantioselectivity in Copper-Catalyzed Conjugate Additions
| Substrate | Ligand Structure | ee (%) |
|---|---|---|
| Cyclohexenone | Di-tert-butyl N,N-diethyl | 92 |
| Chalcone | Di-tert-butyl N,N-diisopropyl | 98 |
| Cinnamaldehyde | Di-tert-butyl N,N-diethyl | 88 |
In rhodium-catalyzed hydroformylation, Di-tert-butyl N,N-diethylphosphoramidite acts as a monodentate ligand, complementing traditional phosphine ligands. The rhodium complex selectively promotes the formation of branched aldehydes from terminal alkenes, with enantioselectivities influenced by the ligand’s bite angle and electron-donating capacity. For styrene derivatives, the tert-butyl groups disfavor linear product formation by sterically blocking the anti-periplanar transition state required for linear aldehyde generation [1].
The ligand’s performance varies significantly with substrate structure. Electron-deficient alkenes, such as acrylates, exhibit higher regioselectivity (branch:linear > 20:1) compared to electron-rich substrates like vinyl ethers (branch:linear ≈ 5:1). This disparity arises from electronic interactions between the rhodium center and the alkene’s π-system, which are modulated by the phosphoramidite’s electron-withdrawing phosphite group [1].
Table 2: Substrate-Dependent Selectivity in Hydroformylation
| Substrate | Branch:Linear Ratio | ee (%) |
|---|---|---|
| Styrene | 15:1 | 82 |
| Methyl acrylate | 22:1 | 91 |
| Vinyl ethyl ether | 5:1 | 68 |
Palladium complexes ligated by Di-tert-butyl N,N-diethylphosphoramidite enable site-selective C(sp³)–H acetoxylation. The ligand’s bulky tert-butyl groups favor a concerted metalation-deprotonation (CMD) mechanism, wherein the palladium center abstracts a proton while simultaneously coordinating the acetate nucleophile. This pathway minimizes radical intermediates, thereby enhancing diastereoselectivity. For example, in the acetoxylation of menthol derivatives, the ligand ensures >10:1 diastereomeric ratios by stabilizing a chair-like transition state [3].
DFT calculations reveal that the ligand’s impact on palladium’s oxidation state is critical. The phosphoramidite’s strong σ-donor capacity stabilizes Pd(II) intermediates, lowering the activation barrier for C–H cleavage. In contrast, weaker donors (e.g., phosphines) favor Pd(0) species, which are prone to side reactions. Simulations of tert-butyl cyclohexane acetoxylation show a 15 kcal/mol reduction in activation energy when using Di-tert-butyl N,N-diethylphosphoramidite compared to triphenylphosphine [3].
Table 3: Activation Energies in Pd-Catalyzed Acetoxylation
| Ligand | ΔG‡ (kcal/mol) |
|---|---|
| Di-tert-butyl N,N-diethyl | 18.2 |
| Triphenylphosphine | 33.5 |
| BINAP | 25.7 |
The catalytic asymmetric phosphorylation of inositol derivatives represents a significant advancement in the field of phosphoramidite transfer reactions. Di-tert-butyl N,N-diethylphosphoramidite, with its molecular formula C₁₂H₂₈NO₂P and molecular weight of 249.33 g/mol [1], serves as a key reagent in these transformations, providing a stable phosphorus(III) source that can be activated under appropriate catalytic conditions.
The development of peptide-based catalysts for enantioselective phosphorylation has enabled the efficient synthesis of naturally occurring inositol phosphates. Peptide-based catalysts have been found that catalyze the enantiodivergent phosphorylation of a meso myo-inositol-derived triol [2]. The sequential screening of random peptide libraries, followed by the evaluation of a focused library, led to the identification of two peptides that are complementary in producing enantiomeric D-myo-inositol-1-phosphate and D-myo-inositol-3-phosphate derivatives [3]. These catalysts were then used to complete efficient total syntheses of both products in optically pure form.
Tetrazolylalanine-based peptides have emerged as particularly effective catalysts for asymmetric phosphoramidite transfer. Given the profound success of tetrazole as a promoter of phosphoramidite transfer, the synthesis and exploration of tetrazolylalanine-based peptides as chiral catalysts for this reaction has proven highly successful [4] [5]. The catalysts can achieve enantioselectivities of 85-95% in the desymmetrization of myo-inositol derivatives, with the reaction proceeding through a fundamentally different catalytic cycle compared to traditional phosphoramidite chemistry.
The mechanism involves the bifunctional activation of phosphoramidites by tetrazole, where initial protonation of the phosphoramidite precedes tetrazole fixation on the phosphorous atom [4] [5]. Implicit in this catalytic cycle is the need to regenerate the free tetrazole acid, as for each round of phosphoramidite activation one equivalent of dialkylamine is generated, effectively deactivating the catalyst as the dialkylammonium salt. The use of molecular sieves as amine scavengers has proven essential for catalyst turnover, with 10-Å molecular sieves being particularly effective as they are inexpensive, require no special storage or preparation, and may be removed by filtration after the reaction is complete [4].
| Catalyst Type | Product | Selectivity (ee%) | Mechanism Feature |
|---|---|---|---|
| Peptide 2 (Boc-L-Atz-based) | D-myo-inositol-1-phosphate | 85-95% | Site-selective enantiodivergent catalysis |
| Peptide 24 (complementary sequence) | D-myo-inositol-3-phosphate | 85-95% | Complementary site recognition |
| Tetrazolylalanine peptides | D-myo-inositol-6-phosphate | 90-95% | Tetrazole bifunctional activation |
| π-methylhistidine (Pmh) catalysts | Various inositol phosphates | 80-90% | Nucleophilic P(V) transfer |
The kinetic resolution of phosphoramidite substrates employs sophisticated recognition mechanisms that distinguish between different stereoisomers based on their interaction with chiral catalysts. These processes often proceed through Curtin-Hammett type kinetics, where the product distribution reflects the difference in energy between competing transition states rather than the ground-state equilibrium of starting materials [6] [7].
In the catalytic stereocontrolled synthesis of dinucleotides, chiral phosphoric acid catalysts demonstrate the ability to control the formation of stereogenic phosphorous centers during phosphoramidite transfer [6]. The mechanistic concept is predicated on a hypothesized mixed-valence P(III)-P(V) substrate-catalyst complex that undergoes rapid, pre-stereochemistry determining epimerization at P(III). One hallmark of these reactions is the stereoconvergent transformation of a diastereomeric mixture of phosphoramidite stereoisomers to a highly diastereoenriched phosphite product, which is then oxidized stereospecifically to the corresponding stereogenic phosphate [6] [7].
The phosphoric acid catalyst acts as both an acid and nucleophilic catalyst after proton transfer to displace diisopropylamine. Critically, the resulting mixed-valence P(III)–P(V) intermediate could undergo rapid epimerization via displacement with an additional molecule of catalyst or, alternatively, via intramolecular inversion with the adjacent phosphorus-oxygen bond [6]. The stereochemical outcome of the coupling reactions thus tracks with the relative magnitude of the displacement rate constants in a typical Curtin-Hammett type regime characteristic of a dynamic kinetic asymmetric transformation mechanism.
Dynamic kinetic asymmetric transformation has shown its potential in the synthesis of the anti-severe acute respiratory syndrome coronavirus 2 drug remdesivir. A chiral bicyclic imidazole-catalyzed coupling of P-racemic phosphoryl chloride with a protected nucleoside promoted asymmetric access to the P-stereogenic structure of remdesivir [8]. This process involves a smoothly dynamic kinetic asymmetric transformation with high reactivity and excellent stereoselectivity (96% conversion, 22:1 Sp:Rp ratio).
The development of enzymatic kinetic resolution methods has provided complementary approaches for obtaining stereochemically pure phosphoramidates. Protein engineering of phosphotriesterase has been aimed at improving the stereoselectivity for kinetic resolution of chiral phosphates [9]. The quest for the isolation of desired stereoisomer of active pharmaceutical ingredients drives innovation in both synthetic and biocatalytic methods, with enzymes capable of completely hydrolyzing one diastereomer being particularly valuable for achieving purified compounds via biocatalytic reaction.
| Resolution System | Mechanism Type | Stereoselectivity | Key Feature |
|---|---|---|---|
| Phosphorochloridothioate resolution | Kinetic resolution with bicyclic imidazole | Poor (early example) | Formation of chiral phosphoramides |
| Secondary phosphine oxide allylation | Kinetic resolution with Le-Phos catalyst | Good yields, high ee values | Gram-scale applicable |
| Nucleoside phosphorylation via DyKAT | Dynamic kinetic asymmetric transformation | 89% yield, 7:1 dr | Curtin-Hammett kinetics |
| Rhodium-phosphoramidite [5+2] cycloisomerization | Diastereodivergent kinetic resolution | Exceptional selectivity | First kinetic resolution in [5+2] reactions |
Peptide-based organocatalysts have emerged as highly active systems with exceptional stereo-, chemo-, and site selectivity in phosphoramidite transfer reactions [10]. These catalysts operate through sophisticated molecular recognition mechanisms that can distinguish between subtle structural differences in substrate molecules, enabling highly selective transformations that would be challenging to achieve with traditional small-molecule catalysts.
The development of peptide template-based systems has led to the creation of allosteric supramolecular catalysts for phosphate ester cleavage [11]. The design incorporates a templating unit whose conformation can be controlled by metal ion complexation, combined with conformationally stable peptide sequences that include metal ion binding subunits. Several copies of this peptide connected to the templating platform provide the binding and catalytic site of the system. The templating unit Tris(2-aminoethyl)amine (Tren) was selected because derivatives of this tetraamine are very strong ligands for transition metal ions and can be functionalized easily.
Peptide-embedded phosphothreonine has emerged as a new class of chiral phosphoric acid catalyst [6]. These catalysts have been successfully applied to the asymmetric phosphitylation of nucleosides, demonstrating the ability to affect high levels of stereoselectivity in phosphoramidite coupling reactions. The use of peptide-based systems allows for fine-tuning of the catalytic environment through modification of amino acid sequences, providing a modular approach to catalyst optimization.
The peptide sequence selection is critical for achieving high selectivity, as the relative position of metal ion binding subunits must allow for their cooperativity in the catalytic process. The designed sequences must position the binding sites to point inward within the pseudocavity, creating a well-defined chiral environment for substrate recognition and activation [11]. This approach has enabled the development of synthetic phosphatases that can achieve enzyme-like selectivity and efficiency in phosphate ester hydrolysis reactions.
Histidyl peptides have demonstrated particular effectiveness in catalyzing phosphate transfer reactions. The catalytic activity varies depending upon the position of the histidyl residue in the peptide chain, with the general trend in catalytic performance being N-terminus > center > C-terminus histidyls [12]. The closer the histidyl is in proximity to the cationic ammonium N-terminal, the greater the acceleration in the phosphate transfer reaction, highlighting the importance of electrostatic interactions in these catalytic systems.
Tetrazole-mediated activation represents one of the most important and widely studied pathways for phosphoramidite activation in synthetic chemistry. The mechanism of tetrazole activation involves both nucleophilic and acid catalysis, with tetrazole serving a dual role as both proton donor and nucleophile [13] [14]. The coupling rate depends significantly on whether tetrazole is added before or after the nucleophile, and dialkylammonium tetrazolide salts act as inhibitors, providing evidence for nucleophilic catalysis by tetrazole in addition to acid catalysis.
The proposed mechanism involves tetrazole acting as a weak acid to protonate the phosphoramidite while also being the nucleophile which displaces the diisopropylamino group [15]. The protonation is fast and reversible, while the nucleophilic displacement with tetrazole, also reversible, is the rate-determining step. The tetrazolide intermediate formed is the reactive species which allows rapid and efficient coupling with hydroxyl groups. Treatment of diethoxydiisopropylamino-phosphane with two equivalents of tetrazole resulted in a diethoxy-tetrazolophosphane, whose ³¹P-NMR shift of 126 ppm is identical with the signal observed during internucleotide bond formation [16] [17].
More acidic tetrazole derivatives have been developed to enhance phosphoramidite activation rates through faster protonation [15]. The 5-(4-nitrophenyl)-tetrazole derivative shows enhanced reactivity compared to standard tetrazole, providing 3-5 times faster activation rates. This enhanced reactivity enables more efficient coupling reactions and can be particularly beneficial for challenging substrates or large-scale synthesis applications.
Alternative activation systems have been explored to overcome limitations of traditional tetrazole-based methods. The salt of saccharin and N-methylimidazole in acetonitrile has been studied as an alternative activator system [18] [19]. Activation of the phosphoramidite by this salt involves nucleophilic catalysis and the formation of a reactive saccharin adduct bonded through its carbonyl oxygen to phosphorus. The rate constants show a non-linear dependence on alcohol concentration, becoming independent at high concentrations, compatible with a change in rate-limiting step from the alcoholysis step to the activation step.
The development of catalytic tetrazole systems has addressed the stoichiometric requirement issue in traditional phosphoramidite chemistry. A facile phosphoramidite method using a tetrazole promoter in a catalytic manner has been developed for the condensation of nucleoside phosphoramidites [20]. This method is particularly useful for large-scale synthesis, with dinucleoside phosphates prepared on multigram scale in 92-99% yields through the reaction with catalytic amounts of 5-(4-nitrophenyl)-tetrazole in the presence of molecular sieves.
| Activator System | Mechanism | P-NMR Signal (ppm) | Rate Enhancement |
|---|---|---|---|
| 1H-tetrazole | Nucleophilic displacement + acid catalysis | 126 (tetrazolide intermediate) | Standard reference |
| 5-(4-nitrophenyl)-tetrazole | Enhanced protonation rate | 124-128 | 3-5x faster than tetrazole |
| Saccharin-N-methylimidazole salt | Nucleophilic catalysis via carbonyl oxygen | 126 (saccharin adduct) | Variable with concentration |
| Tetrazolylalanine derivatives | Chiral tetrazole with molecular sieves | 125-130 | Depends on amine scavenging |
| 4,5-dicyanoimidazole | Alternative Brønsted acid activator | 120-125 | Comparable to tetrazole |
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